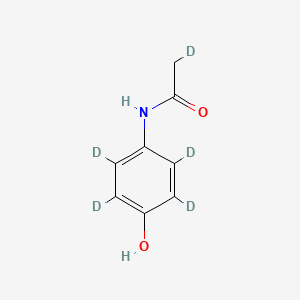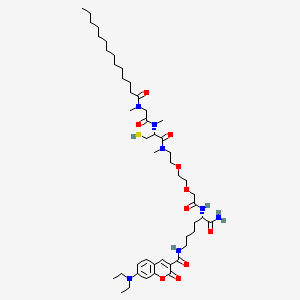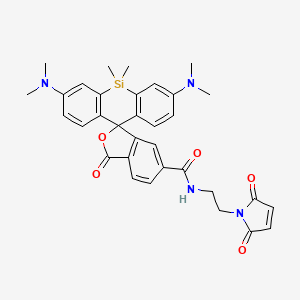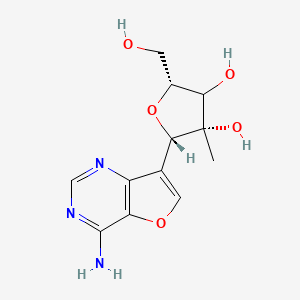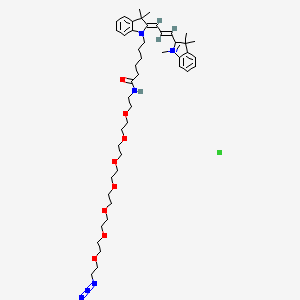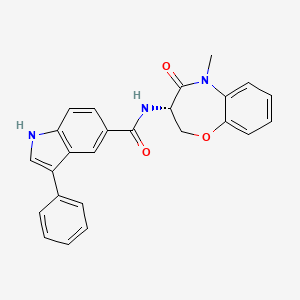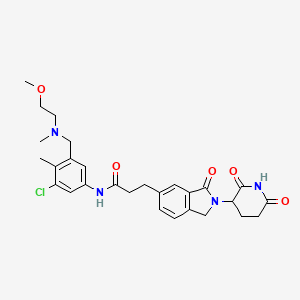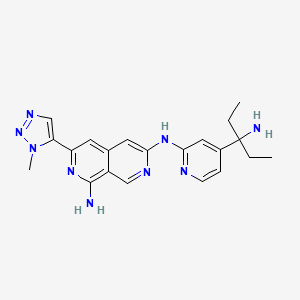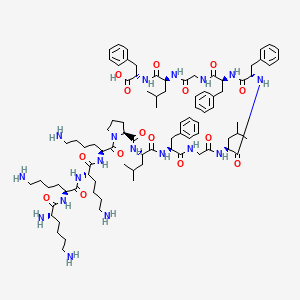
The K4 peptide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The K4 peptide is a de novo peptide with antibacterial activity on human pathogens. It has a short sequence of 14 amino acids, featuring a cationic N-terminal moiety and an amphipathic alpha-helix structure . This peptide has demonstrated significant activity against various bacteria, including those from the Vibrio genus, making it a promising candidate for antimicrobial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The K4 peptide can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. This technique involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
For large-scale production, this compound can be synthesized using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide sequences simultaneously, increasing efficiency and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
The K4 peptide primarily undergoes interactions with bacterial membranes, leading to membrane disruption and bacterial cell death. It does not typically undergo traditional chemical reactions like oxidation, reduction, or substitution .
Common Reagents and Conditions
The synthesis of this compound involves standard reagents used in SPPS, such as:
N,N-Diisopropylcarbodiimide (DIC): Used for coupling reactions.
N-Hydroxybenzotriazole (HOBt): Enhances coupling efficiency.
Trifluoroacetic acid (TFA): Used for deprotection and cleavage.
Major Products
The primary product of the synthesis is this compound itself, which can be further modified or conjugated with other molecules for specific applications .
Scientific Research Applications
The K4 peptide has a wide range of scientific research applications, including:
Antimicrobial Agent: It has shown effectiveness against various bacterial strains, making it a potential alternative to traditional antibiotics.
Cancer Research: The peptide has been studied for its potential use in targeting cancer cells, particularly through mechanisms involving cell membrane disruption.
Drug Delivery: This compound can be used to enhance the delivery of drugs into cells, particularly in cancer therapy.
Biotechnology: It has applications in the development of biosensors and other diagnostic tools.
Mechanism of Action
The K4 peptide exerts its effects primarily through interactions with bacterial cell membranes. Its cationic N-terminal moiety allows it to bind to negatively charged components of the bacterial membrane, leading to membrane disruption and cell death. The amphipathic alpha-helix structure facilitates its insertion into the membrane, enhancing its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Magainin: Another antimicrobial peptide with a similar mechanism of action.
LL-37: A human antimicrobial peptide with broad-spectrum activity.
Defensins: A family of antimicrobial peptides found in various organisms.
Uniqueness
The K4 peptide is unique due to its de novo design, which allows for specific tailoring of its properties for various applications. Its short sequence and amphipathic structure make it highly effective in disrupting bacterial membranes while being non-toxic to eukaryotic cells .
Properties
Molecular Formula |
C87H132N18O15 |
|---|---|
Molecular Weight |
1670.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C87H132N18O15/c1-55(2)46-66(81(113)102-71(51-60-32-15-9-16-33-60)84(116)101-70(50-59-30-13-8-14-31-59)78(110)94-54-75(107)96-67(47-56(3)4)82(114)104-72(87(119)120)52-61-34-17-10-18-35-61)95-74(106)53-93-77(109)69(49-58-28-11-7-12-29-58)100-83(115)68(48-57(5)6)103-85(117)73-40-27-45-105(73)86(118)65(39-22-26-44-91)99-80(112)64(38-21-25-43-90)98-79(111)63(37-20-24-42-89)97-76(108)62(92)36-19-23-41-88/h7-18,28-35,55-57,62-73H,19-27,36-54,88-92H2,1-6H3,(H,93,109)(H,94,110)(H,95,106)(H,96,107)(H,97,108)(H,98,111)(H,99,112)(H,100,115)(H,101,116)(H,102,113)(H,103,117)(H,104,114)(H,119,120)/t62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-/m0/s1 |
InChI Key |
VAJSRLFANUUQQI-NOAXZGPNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


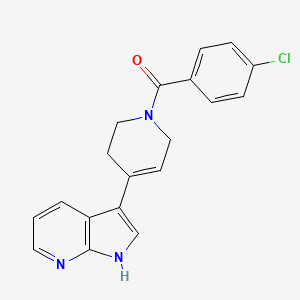

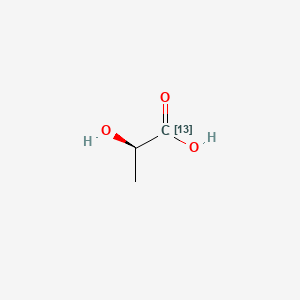
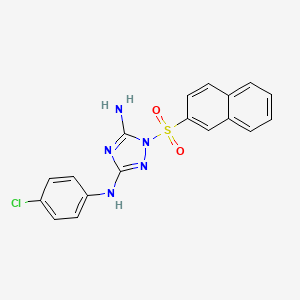

![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
